
Antibacterial agent 170
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 170 involves the preparation of benzoheterocyclic sulfoxide derivatives. The synthetic route typically includes the following steps:
Formation of the benzoheterocyclic core: This involves the reaction of appropriate starting materials under controlled conditions to form the benzoheterocyclic structure.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 170 undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidative conditions.
Reduction: The sulfoxide group can be reduced back to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the benzoheterocyclic core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted benzoheterocyclic compounds
Scientific Research Applications
Antibacterial agent 170 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of benzoheterocyclic sulfoxides.
Biology: Investigated for its role in inhibiting biofilm formation and quorum sensing in bacteria.
Medicine: Potential therapeutic agent for treating infections caused by Pseudomonas aeruginosa.
Industry: Utilized in the development of new antibacterial coatings and materials
Mechanism of Action
The mechanism of action of antibacterial agent 170 involves its ability to inhibit quorum sensing in Pseudomonas aeruginosa. Quorum sensing is a communication system used by bacteria to coordinate gene expression based on population density. This compound targets the las system, a key component of quorum sensing in Pseudomonas aeruginosa, thereby inhibiting biofilm formation and reducing bacterial virulence .
Comparison with Similar Compounds
Daptomycin: A lipopeptide antibiotic used to treat Gram-positive bacterial infections.
Linezolid: An oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria.
Tigecycline: A glycylcycline antibiotic used to treat a variety of bacterial infections.
Uniqueness: Antibacterial agent 170 is unique due to its specific mechanism of action as a quorum sensing inhibitor. Unlike traditional antibiotics that target bacterial cell wall synthesis or protein synthesis, this compound disrupts bacterial communication, making it a promising candidate for combating biofilm-associated infections and reducing the development of resistance .
Properties
Molecular Formula |
C14H9Cl2NO2S |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methylsulfinyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H9Cl2NO2S/c15-10-3-1-9(2-4-10)8-20(18)14-17-12-7-11(16)5-6-13(12)19-14/h1-7H,8H2 |
InChI Key |
FCJDZINEIBLXEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)C2=NC3=C(O2)C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


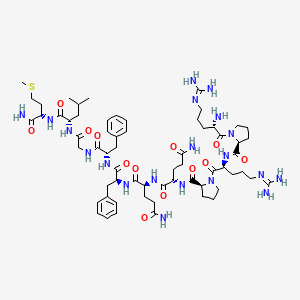
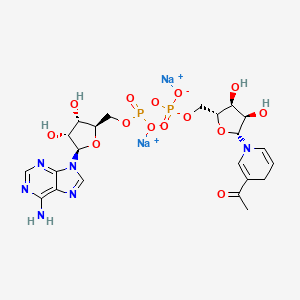
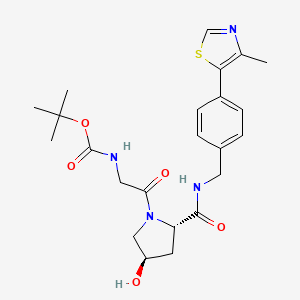
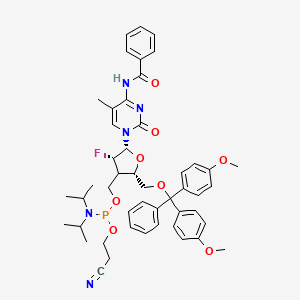
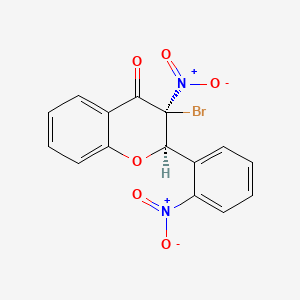
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)

![N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)
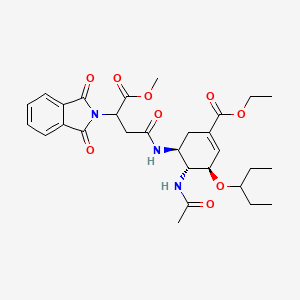
![N-[9-[(2R,3S,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12389804.png)
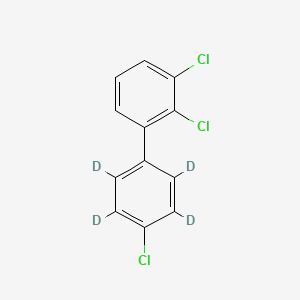

![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)
![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)
